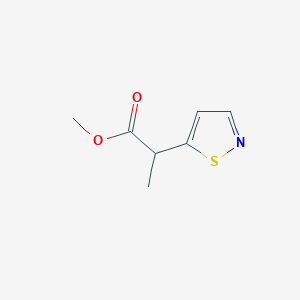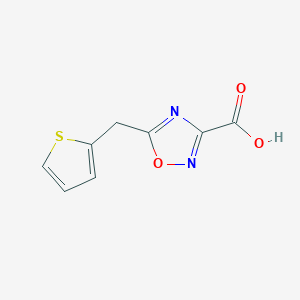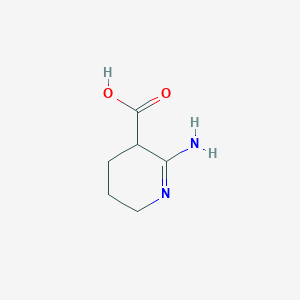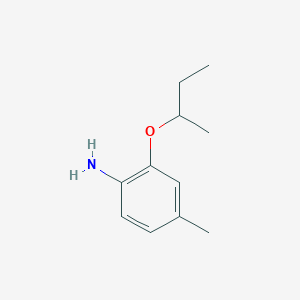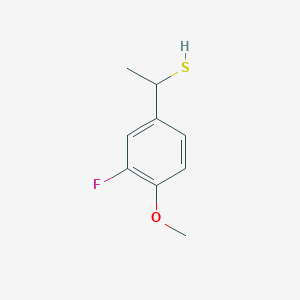
5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group, a butan-2-yl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of hydrazine derivatives with β-keto acids or esters under acidic or basic conditions to form the pyrazole ring
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid is used as a building block in organic synthesis. It can be employed in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and as a potential inhibitor of specific biological pathways. Its derivatives may exhibit bioactivity, making it a candidate for drug development.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to identify specific targets and mechanisms of action.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity makes it a versatile component in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
1,2,4-Triazoles: These compounds also contain a nitrogen-rich heterocyclic ring and exhibit similar reactivity and applications in medicinal chemistry.
Imidazo[1,2-a]pyridines: These compounds are valuable in organic synthesis and pharmaceutical chemistry due to their versatile reactivity.
Uniqueness: 5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-yl group and the carboxylic acid functionality allows for unique interactions and reactivity compared to other heterocyclic compounds.
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
5-amino-1-butan-2-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H13N3O2/c1-3-5(2)11-7(9)6(4-10-11)8(12)13/h4-5H,3,9H2,1-2H3,(H,12,13) |
Clave InChI |
IHWJOFTXAQNNGA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1C(=C(C=N1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



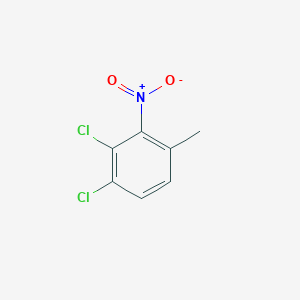

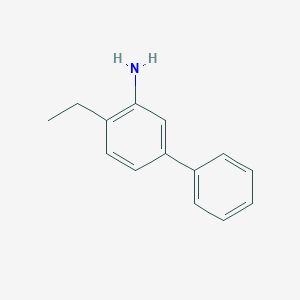
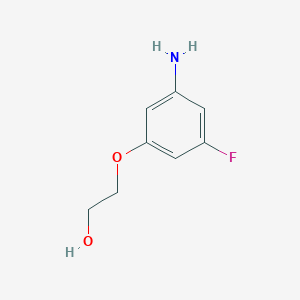
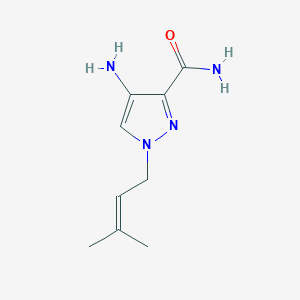

![N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13304973.png)
